1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride

Catalog No.
S13811139
CAS No.
M.F
C12H16ClNO2S
M. Wt
273.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride

Product Name

1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride

IUPAC Name

1-(2-phenylethyl)pyrrolidine-3-sulfonyl chloride

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

InChI

InChI=1S/C12H16ClNO2S/c13-17(15,16)12-7-9-14(10-12)8-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

HJKIJLYVXGIQOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1S(=O)(=O)Cl)CCC2=CC=CC=C2

1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride is a sulfonyl chloride derivative of 1-(2-phenylethyl)pyrrolidine, a compound characterized by its pyrrolidine ring and a phenylethyl substituent. This compound features a sulfonyl chloride functional group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of the sulfonyl chloride group allows for the formation of various derivatives, making it a versatile intermediate in organic synthesis.

Due to the presence of the sulfonyl chloride group:

  • Substitution Reactions: The sulfonyl chloride can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide derivatives or sulfonate esters.
  • Oxidation and Reduction Reactions: The phenylethyl group may undergo oxidation to yield ketones or carboxylic acids, while reduction can convert the sulfonyl chloride into sulfonyl hydride.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.

The synthesis of 1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride typically involves:

  • Starting Materials: 1-(2-Phenylethyl)pyrrolidine and thionyl chloride or similar chlorinating agents.
  • Reaction Conditions: The reaction is generally conducted under controlled temperatures and inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

This compound has several applications in medicinal chemistry and organic synthesis:

  • Intermediate in Drug Development: Due to its reactive sulfonyl chloride group, it serves as an important intermediate for synthesizing pharmaceuticals and biologically active compounds.
  • Chemical Biology: It can be used in studies involving enzyme inhibition and protein modification.

Interaction studies involving 1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride focus on its potential as an inhibitor of specific enzymes. The mechanism typically involves covalent bonding with active site residues, leading to altered enzyme activity and modulation of metabolic pathways. Further research is necessary to elucidate the specific interactions and biological implications.

Several compounds share structural similarities with 1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(2-Phenylethyl)pyrrolidinePyrrolidine ring with phenylethyl groupLacks sulfonyl functionality
1-(2-Phenylethyl)pyrrolidine-3-sulfonamideSimilar structure with a sulfonamide groupLess reactive than sulfonyl chloride
1-(2-Phenylethyl)pyrrolidine-3-sulfonateContains a sulfonate ester groupDifferent reactivity profile
1-(2-Phenylethyl)pyrrolidine-3-sulfonyl fluorideContains a sulfonyl fluoride groupHigher reactivity than sulfonyl chloride

Uniqueness: 1-(2-Phenylethyl)pyrrolidine-3-sulfonyl chloride is distinguished by the presence of the sulfonyl chloride group, which provides specific reactivity for covalent modifications in biological systems, making it particularly valuable in medicinal chemistry applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

273.0590276 g/mol

Monoisotopic Mass

273.0590276 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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